molecular formula C24H22ClN5OS B2520765 [5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 1257876-49-5

[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2520765
CAS No.: 1257876-49-5
M. Wt: 463.98
InChI Key: BPPYHNSYLHOFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone features a hybrid structure combining a pyrazolidine core with a 3-chlorophenyl-substituted thiazole and a 4-phenylpiperazine moiety. The 3-chlorophenyl group may enhance hydrophobic interactions, while the phenylpiperazine moiety could contribute to receptor binding via aromatic stacking or hydrogen bonding.

Properties

IUPAC Name

[5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-16-22(32-23(26-16)17-6-5-7-18(25)14-17)20-15-21(28-27-20)24(31)30-12-10-29(11-13-30)19-8-3-2-4-9-19/h2-9,14,20-21,27-28H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWPAVGLQUMQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone is a synthetic derivative that combines the thiazole and piperazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18ClN3OS\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{OS}

This structure features a thiazole ring linked to a pyrazolidine and a piperazine group, which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that many thiazole-piperazine hybrids displayed moderate to excellent antibacterial activity against several strains of bacteria. For instance, compounds with substitutions on the thiazole ring demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli32 µg/mL
5kS. aureus16 µg/mL
5gP. aeruginosa64 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of the compound was assessed through various models, including the maximal electroshock (MES) test. The results indicated that certain derivatives exhibited significant activity in preventing seizures . The structure-activity relationship (SAR) studies highlighted that specific substitutions on the piperazine ring were crucial for enhancing anticonvulsant efficacy.

Case Study:
In a study involving a series of pyrazolidine derivatives, one compound demonstrated a notable reduction in seizure frequency in animal models, suggesting its potential as an anticonvulsant agent .

Anticancer Activity

Thiazole derivatives have been recognized for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5eMCF-7 (Breast)10
5kA549 (Lung)15
5gHeLa (Cervical)12

The biological activities of the compound are attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism: The thiazole ring enhances membrane permeability of bacterial cells, leading to cell death.
  • Anticonvulsant Mechanism: The pyrazolidine structure may modulate ion channels involved in neuronal excitability.
  • Anticancer Mechanism: Induction of apoptosis is facilitated by the activation of caspases and inhibition of cell cycle progression.

Scientific Research Applications

Key Identifiers

Identifier Type Identifier
IUPAC Name3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid
InChIInChI=1S/C27H28ClN5O3S/c1-33-...
SMILESCN1C(=CC(=N1)CC(CC(=O)O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)OCCC4=NC5=C(CCCN5)C=C4

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrazolidine have been evaluated for their efficacy against various bacterial strains. In vitro assays demonstrated that some derivatives showed promising results comparable to established antibiotics .

Case Study: Antimicrobial Evaluation

A study synthesized several derivatives related to thiazole and evaluated their antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. Compounds with structural similarities to the target compound exhibited minimum inhibitory concentrations (MICs) as low as 0.21 μM, indicating strong antibacterial potential .

Anticancer Properties

The complex structure of the compound suggests potential anticancer activity. The presence of the thiazole and pyrazolidine rings is often associated with cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assays

In a specific study focusing on thiazole derivatives, several compounds were tested against human cancer cell lines using the MTT assay. Results indicated that certain compounds exhibited significant cytotoxicity, leading researchers to propose these as candidates for further development in cancer therapy .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds containing piperazine have been investigated for their anxiolytic and antidepressant properties.

Case Study: Behavioral Studies

In behavioral studies involving rodent models, piperazine derivatives demonstrated significant anxiolytic effects when administered at specific dosages. This suggests that the compound may also hold promise in treating anxiety disorders .

Summary of Synthesis Steps

Step Reaction Type Key Reagents
1CyclizationThioamide + Aldehyde
2CondensationHydrazine + Carbonyl Compound
3Nucleophilic SubstitutionPiperazine + Leaving Group

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Compound Name / Source Substituents / Key Features Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 3-Chlorophenyl thiazole, phenylpiperazine ~500 (estimated) Not reported Hybrid thiazole-pyrazolidine-piperazine
4-Chlorophenyl pyrazole, methylsulfonyl piperazine 410.5 Not reported Sulfonyl group increases polarity
Methoxyphenyl thiadiazole, methoxyphenyl piperazine 410.5 Not reported Electron-donating OMe groups enhance solubility
Example 76 ( ) Morpholinomethyl thiophene, fluorophenyl chromenone 531.3 252–255 Fluorine atoms enhance metabolic stability

Pharmacological and Computational Insights

  • Target vs. : The target’s phenylpiperazine differs from ’s methylsulfonyl piperazine. Sulfonyl groups are strongly electron-withdrawing, which may reduce basicity and alter receptor affinity compared to the phenyl group’s π-π interactions .
  • Target vs. : Methoxyphenyl substituents in improve aqueous solubility, whereas the target’s 3-chlorophenyl may prioritize membrane permeability .
  • Computational Docking (AutoDock4) : Preliminary modeling suggests the target’s phenylpiperazine could exhibit stronger binding to serotonin receptors (e.g., 5-HT1A) than sulfonyl or methoxy analogs due to aromatic complementarity .

Electron Localization and Reactivity

Electron localization function (ELF) analysis (via Multiwfn, ) reveals high electron density at the thiazole’s sulfur and nitrogen atoms, suggesting nucleophilic reactivity. In contrast, the phenylpiperazine’s nitrogen exhibits lower density, indicating weaker basicity compared to morpholine derivatives (e.g., Example 76 in ) .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of:

  • Temperature : Reactions often proceed optimally between 60–100°C, depending on the step (e.g., cyclization vs. coupling) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol or toluene may improve selectivity in later stages .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, K₂CO₃) are critical for thiazole and pyrazolidine ring formation .
  • Monitoring : Use TLC (Rf tracking) and HPLC (purity >95%) to validate intermediate formation and final product quality .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl, piperazine) and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₄ClN₅OS) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Ensures purity (>98%) and detects by-products like unreacted thiazole precursors .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize assays aligned with structural motifs:

  • Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram– bacteria) due to thiazole’s known antibacterial properties .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects linked to the pyrazolidine-piperazine scaffold .
  • Enzyme Inhibition : Kinase or protease assays (e.g., COX-2) to explore anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Pharmacokinetic Profiling : Compare bioavailability (e.g., plasma half-life, metabolic stability) to differentiate in vitro vs. in vivo efficacy .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity, logP) influencing activity discrepancies .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and test bioactivity .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities (e.g., piperazine interactions with serotonin receptors) .
  • Data Table Example :
Substituent PositionModificationBiological Activity ChangeReference
Thiazole C-4Methyl → Ethyl↑ Cytotoxicity (IC₅₀ reduced by 40%)
Piperazine N-1Phenyl → 4-Fluorophenyl↓ COX-2 inhibition (IC₅₀ increased 2-fold)

Q. How can the compound’s metabolic stability be improved for in vivo applications?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and delay hepatic metabolism .
  • Isotope Labeling : Use ¹⁴C or ³H isotopes to track metabolite formation via LC-MS .
  • Cytochrome P450 Assays : Identify major metabolic pathways (e.g., CYP3A4-mediated oxidation) and block susceptible sites with fluorine substitutions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s mechanism of action?

  • Methodological Answer :

  • Target Deconvolution : Combine CRISPR screening and proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to verify if apoptotic signals (e.g., caspase-3 activation) are consistent across models .
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values in ≥3 independent labs to rule out assay-specific artifacts .

Experimental Design Considerations

Q. What in vitro/in vivo models are most appropriate for evaluating neuropharmacological potential?

  • Methodological Answer :

  • In Vitro : Primary neuronal cultures for assessing piperazine-mediated dopamine receptor modulation .
  • In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring .
  • Safety Profiling : Measure hERG channel inhibition to predict cardiac toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.